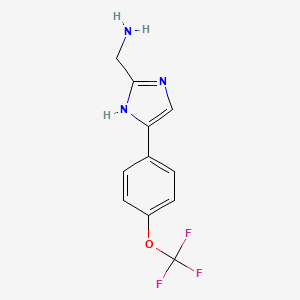

(5-(4-(Trifluoromethoxy)phenyl)-1H-imidazol-2-yl)methanamine

Description

(5-(4-(Trifluoromethoxy)phenyl)-1H-imidazol-2-yl)methanamine is a substituted imidazole derivative characterized by a trifluoromethoxy (-OCF₃) group at the para position of the phenyl ring attached to the 5-position of the imidazole core.

Properties

Molecular Formula |

C11H10F3N3O |

|---|---|

Molecular Weight |

257.21 g/mol |

IUPAC Name |

[5-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]methanamine |

InChI |

InChI=1S/C11H10F3N3O/c12-11(13,14)18-8-3-1-7(2-4-8)9-6-16-10(5-15)17-9/h1-4,6H,5,15H2,(H,16,17) |

InChI Key |

OEFKFIZYPFNNJV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(N2)CN)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-(Trifluoromethoxy)phenyl)-1H-imidazol-2-yl)methanamine typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via a nucleophilic aromatic substitution reaction using a suitable trifluoromethoxy precursor.

Attachment of the Methanamine Group:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-(4-(Trifluoromethoxy)phenyl)-1H-imidazol-2-yl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

(5-(4-(Trifluoromethoxy)phenyl)-1H-imidazol-2-yl)methanamine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as organic semiconductors.

Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of (5-(4-(Trifluoromethoxy)phenyl)-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The imidazole ring can coordinate with metal ions in enzyme active sites, leading to inhibition or modulation of enzyme activity.

Comparison with Similar Compounds

Substituent Variations on the Imidazole Ring

The trifluoromethoxy group distinguishes this compound from others in its class. Below is a comparative analysis of key analogs:

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: The trifluoromethoxy group increases lipophilicity (logP ≈ 2.5–3.0) compared to non-halogenated analogs (logP ≈ 1.8–2.2), enhancing blood-brain barrier penetration .

- Solubility : Dihydrobromide salts (e.g., CAS 1448246-54-5) exhibit higher aqueous solubility (>10 mg/mL) than free bases, which may aggregate in polar solvents .

- Metabolic Stability : The -OCF₃ group resists oxidative metabolism better than -CF₃ or -F substituents, as seen in comparative microsomal stability assays .

Biological Activity

The compound (5-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)methanamine is a synthetic organic molecule notable for its unique structural features, including a trifluoromethoxy group and an imidazole ring. This compound belongs to a class of substituted imidazoles, which are recognized for their diverse biological activities and potential therapeutic applications. The trifluoromethoxy substitution enhances the lipophilicity and metabolic stability of the compound, making it a promising candidate for pharmaceutical development.

- Molecular Formula : C13H14F3N3O

- Molecular Weight : 285.26 g/mol

- IUPAC Name : 2-[5-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]propan-2-amine

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:

- Antimicrobial Activity : Imidazole derivatives have shown effectiveness against various bacterial and fungal strains.

- Anticancer Properties : Certain imidazole-based compounds have been investigated for their ability to inhibit cancer cell proliferation.

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially affecting metabolic pathways.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethoxy group is significant in enhancing the compound's biological activity. Studies have demonstrated that similar substitutions can lead to improved potency in enzyme inhibition and receptor binding. For example, the introduction of trifluoromethyl groups in other compounds has been correlated with increased activity against serotonin uptake and other targets .

Antimicrobial Activity

In a study examining various imidazole derivatives, this compound was tested against a panel of bacterial strains. The results indicated that the compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis.

Anticancer Research

A recent investigation into the anticancer properties of imidazole derivatives highlighted that this compound demonstrated significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, suggesting potential as an anticancer agent.

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological targets. Preliminary in vitro studies indicate that the compound may act as an inhibitor of specific kinases involved in cell signaling pathways. Further research is necessary to elucidate these interactions and their implications for therapeutic applications.

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1H-Imidazole | Imidazole | Basic structure without substitutions; used as a building block. |

| 4-Methylimidazole | 4-Methylimidazole | Contains a methyl group; known for its role in food chemistry. |

| Benzimidazole | Benzimidazole | Contains a fused benzene ring; exhibits antifungal properties. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.